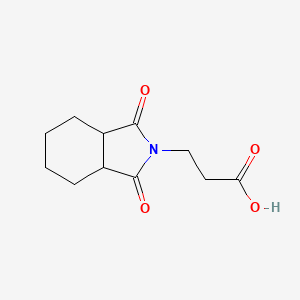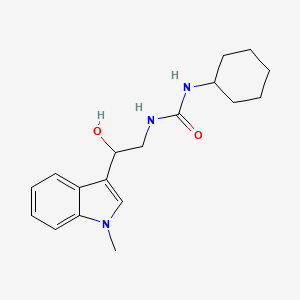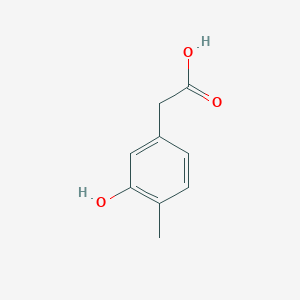
3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization in Organotin Carboxylates
3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid plays a significant role in the synthesis of novel organotin carboxylates. Studies by Xiao et al. (2019) and Xiao et al. (2013) have detailed the self-assembly of this compound with various organotin structures, leading to the formation of compounds with unique properties such as drum-like molecular structures and diverse molecular architectures, as demonstrated in mono-organotin and dibutyltin carboxylates. These structures are stabilized through intermolecular interactions, offering insights into supramolecular chemistry and potential applications in material science and molecular engineering (Xiao et al., 2019) (Xiao et al., 2013).
Application in Electrochemical Sensors
Cha et al. (2003) explored the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) derived from this compound for electrochemical hybridization sensors. This innovative application demonstrates the potential of this compound in the development of sensitive and specific detection tools for biological molecules, which is crucial in biomedical research and diagnostic applications (Cha et al., 2003).
Role in Medicinal Chemistry
The compound's derivatives have been investigated for their potential in medicinal chemistry. For instance, Courtney et al. (2004) described a class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as inhibitors of the enzyme heparanase. These compounds exhibited potent inhibitory activity and selectivity, indicating their potential as therapeutic agents, particularly in anti-angiogenic treatments (Courtney et al., 2004).
Contributions to Supramolecular Chemistry
Tewari et al. (2009) conducted a study focusing on the structural analysis of a derivative of 3-(1,3-dioxo-octahydro-isoindol-2-yl)-propionic acid. They emphasized the importance of weak interactions such as C–H···π, C–H···O, and C–H···N in stabilizing structures. This research contributes to our understanding of non-covalent interactions in supramolecular chemistry, which is fundamental in drug design and material science (Tewari et al., 2009).
Exploration in Bioorganic Chemistry
The work by Reddy et al. (2013) on synthesizing a water-soluble phthalimide derivative of acetaminophen showcases the versatility of 3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid in bioorganic chemistry. This derivative was developed as a potential analgesic compound, demonstrating the compound's utility in creating new pharmaceutical agents (Reddy et al., 2013).
Propriétés
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h7-8H,1-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLCTNHKIXADOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B2400636.png)
![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)




![1-[4,6-Bis(trifluoromethyl)pyridine-2-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2400644.png)